molecular formula C25H27N3O3 B2492441 3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one CAS No. 637747-35-4

3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one

Cat. No.: B2492441
CAS No.: 637747-35-4
M. Wt: 417.509
InChI Key: HSECWTLJMNNWOK-UHFFFAOYSA-N
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Description

3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one is a useful research compound. Its molecular formula is C25H27N3O3 and its molecular weight is 417.509. The purity is usually 95%.
The exact mass of the compound 3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-3-16-12-17-23(30)19(25-26-20-9-4-5-10-21(20)27-25)14-31-24(17)18(22(16)29)13-28-11-7-6-8-15(28)2/h4-5,9-10,12,14-15,29H,3,6-8,11,13H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSECWTLJMNNWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3CCCCC3C)OC=C(C2=O)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The structural integration of benzimidazole and chromenone moieties suggests a diverse range of biological interactions.

The compound's molecular formula is C25H27N3O3C_{25}H_{27}N_3O_3 with a molecular weight of 417.51 g/mol. It exhibits a logP of 4.6927, indicating its lipophilicity, which is crucial for membrane permeability and bioavailability. The compound has six hydrogen bond acceptors and two hydrogen bond donors, contributing to its interaction potential with biological macromolecules.

PropertyValue
Molecular FormulaC25H27N3O3
Molecular Weight417.51 g/mol
logP4.6927
Hydrogen Bond Acceptors6
Hydrogen Bond Donors2
Polar Surface Area59.047 Ų

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

1. Anticancer Activity:
Benzimidazole derivatives are known for their anticancer properties, often through the disruption of microtubule dynamics. This compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Research indicates that similar compounds can induce G2/M phase arrest, which is critical in cancer therapy .

2. Antimicrobial Properties:
Studies have shown that benzimidazole derivatives exhibit significant antimicrobial activity against various pathogens. The mechanism often involves interference with microbial DNA replication or protein synthesis .

3. Anti-inflammatory Effects:
Some derivatives have demonstrated the ability to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines or enzymes involved in inflammation .

Anticancer Activity

A study investigating the structure-activity relationship (SAR) of benzimidazole derivatives found that modifications at the benzimidazole ring significantly enhanced anticancer potency against various cancer cell lines. The derivative under discussion showed IC50 values comparable to established chemotherapeutics .

Antimicrobial Efficacy

In a screening assay, 3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxychromen-4-one exhibited effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

In Vivo Studies

Preclinical trials involving animal models have reported promising results regarding the compound's efficacy in reducing tumor size and improving survival rates in treated subjects compared to control groups .

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